molecular formula C11H17NO2S B035258 Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS No. 108354-76-3

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B035258
CAS No.: 108354-76-3
M. Wt: 227.33 g/mol
InChI Key: WETGDVFITDZHRC-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of tert-butyl, amino, and carboxylate functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with sulfur can yield 2,3-dimethylthiophene.

    Introduction of Functional Groups: The tert-butyl group can be introduced via alkylation reactions, while the amino group can be added through amination reactions. The carboxylate group is typically introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-carboxythiophene: Lacks the tert-butyl and dimethyl groups, making it less hydrophobic.

    Tert-butyl 2-amino-3-methylthiophene-4-carboxylate: Similar structure but with different substitution patterns.

Uniqueness

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group increases its hydrophobicity, while the amino and carboxylate groups enhance its reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-6-7(2)15-9(12)8(6)10(13)14-11(3,4)5/h12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETGDVFITDZHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443440
Record name tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-76-3
Record name tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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